molecular formula C11H19FO2 B14520791 11-Fluorobicyclo[4.4.1]undecane-1,6-diol CAS No. 62911-57-3

11-Fluorobicyclo[4.4.1]undecane-1,6-diol

Cat. No.: B14520791
CAS No.: 62911-57-3
M. Wt: 202.27 g/mol
InChI Key: PUFQXSMIZPUYDS-UHFFFAOYSA-N
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Description

11-Fluorobicyclo[441]undecane-1,6-diol is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol typically involves the formation of the bicyclic structure followed by the introduction of the fluorine atom and hydroxyl groups. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

11-Fluorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

11-Fluorobicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Fluorobicyclo[4.4.1]undecane-1,6-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

CAS No.

62911-57-3

Molecular Formula

C11H19FO2

Molecular Weight

202.27 g/mol

IUPAC Name

11-fluorobicyclo[4.4.1]undecane-1,6-diol

InChI

InChI=1S/C11H19FO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2

InChI Key

PUFQXSMIZPUYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC(C1)(C2F)O)O

Origin of Product

United States

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